

Comparative Guide: Structure-Activity Relationship of (3,5-Difluorophenyl)aminoacetic Acid Derivatives

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Compound of Interest

Compound Name:	[(3,5-Difluorophenyl)amino] (oxo)acetic acid
CAS No.:	1060817-53-9
Cat. No.:	B3079150

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Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of (3,5-Difluorophenyl)aminoacetic acid (also known as N-(3,5-difluorophenyl)glycine). While phenylaminoacetic acids are historically significant as the scaffold for NSAIDs (e.g., Diclofenac, Lumiracoxib), the 3,5-difluoro substitution pattern represents a distinct optimization strategy.

Unlike the 2,6-disubstitution found in Diclofenac—which forces a rigid, orthogonal conformation essential for COX inhibition—the 3,5-difluoro motif facilitates a planar or semi-flexible conformation while significantly enhancing metabolic stability. This guide compares the 3,5-difluoro derivatives against non-fluorinated and chlorinated analogs, focusing on their utility in designing Glycine Transporter-1 (GlyT1) inhibitors, Aldose Reductase Inhibitors (ARIs), and next-generation anti-inflammatory agents with reduced hepatotoxicity.

Chemical Profile & Structural Logic

The core scaffold consists of a glycine moiety

-linked to a phenyl ring. The strategic placement of fluorine atoms at the meta (3,5) positions is not merely for lipophilicity; it is a calculated bioisosteric replacement to modulate the electronic environment of the aniline nitrogen without introducing the steric clash associated with chlorine or methyl groups.

Comparative Physicochemical Properties[1][2]

Property	(3,5-Difluorophenyl)aminoacetic acid	Diclofenac Analog (2,6-Dichloro)	Unsubstituted Phenylglycine
Conformation	Planar / Flexible	Twisted (Orthogonal)	Planar
Electronic Effect	Strong -withdrawing (lowers amine pKa)	Steric + -withdrawing	Neutral
Metabolic Stability	High (Blocks CYP oxidation)	Moderate (Quinone imine risk)	Low (Rapid hydroxylation)
LogP (Lipophilicity)	~2.1 (Moderate)	~4.5 (High)	~1.2 (Low)
Primary Target Class	GlyT1, PPAR , Aldose Reductase	COX-1 / COX-2	General Intermediate

Detailed SAR Analysis

The "Steric Toggle": Planarity vs. Orthogonality

The most critical SAR distinction lies in the rotation of the phenyl ring relative to the glycine tail.

- 2,6-Substitution (Diclofenac/Lumiracoxib): Steric bulk forces the phenyl ring perpendicular to the aminoacetic acid plane. This "twist" is required to fit the hydrophobic channel of the COX enzyme.
- 3,5-Substitution (Focus Compound): Lacks ortho-steric hindrance. This allows the molecule to adopt a coplanar conformation, maximizing

-conjugation. This geometry is often preferred for targets like PPAR

or Aldose Reductase, where flat, intercalating binding modes are favorable.

Metabolic Blocking & Toxicity

A major failure mode for phenylaminoacetic acids (like Diclofenac) is the formation of reactive quinone imines via CYP450 oxidation at the 4-position or 5-position.

- Mechanism: The 3,5-difluoro pattern blocks the metabolically vulnerable meta positions.
- Result: It prevents the formation of toxic metabolites that cause idiosyncratic hepatotoxicity, a known issue with chlorinated analogs.

Electronic Modulation

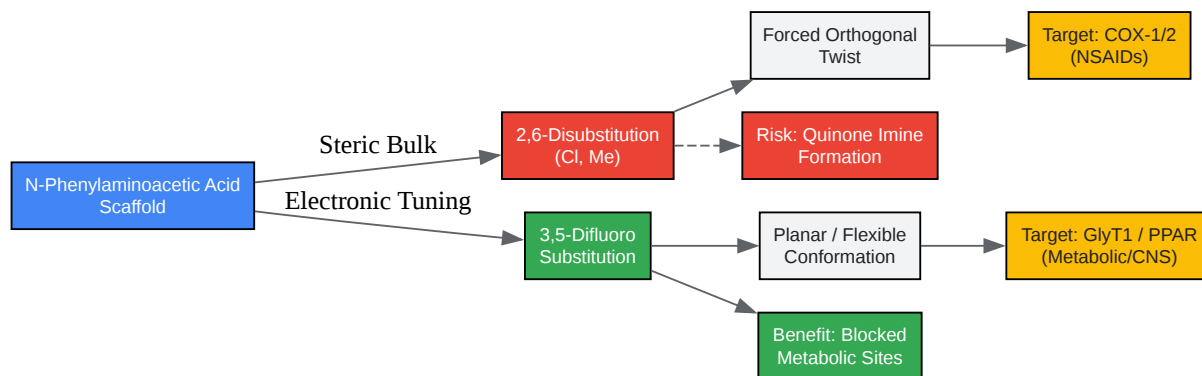
The two fluorine atoms exert a strong electron-withdrawing effect (

) on the aniline nitrogen.

- Effect: This lowers the pKa of the nitrogen, making it less likely to be protonated at physiological pH.
- Benefit: Reduces non-specific binding to plasma proteins (which often bind cationic amines) and improves passive membrane permeability.

Visualization: SAR & Signaling Pathways

Diagram 1: SAR Decision Tree (Conformation vs. Activity)



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Caption: SAR decision tree illustrating how substitution patterns dictate conformation (Twisted vs. Planar) and downstream therapeutic targets.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These avoid the harsh conditions of traditional Ullmann coupling, utilizing Palladium catalysis for the electron-deficient 3,5-difluoroaniline.

Synthesis: Buchwald-Hartwig Cross-Coupling

Rationale: Traditional nucleophilic substitution (

) is sluggish with electron-rich glycine esters. Pd-catalysis ensures high yields with the electron-deficient 3,5-difluoroaniline.

Reagents:

- 3,5-Difluoroaniline (1.0 eq)
- Ethyl bromoacetate (1.2 eq)
- Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)

- Cs₂CO₃ (1.4 eq)
- Toluene (Anhydrous)

Protocol:

- Charge: In a glovebox, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to a flame-dried Schlenk flask.
- Solvate: Add anhydrous toluene, followed by 3,5-difluoroaniline and ethyl bromoacetate.
- Reflux: Heat to 100°C for 12 hours under Argon.
- Workup: Filter through Celite, concentrate in vacuo.
- Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid.
- Purification: Recrystallize from Ethanol/Water.

Validation Assay: Microsomal Stability (Metabolic Blocking)

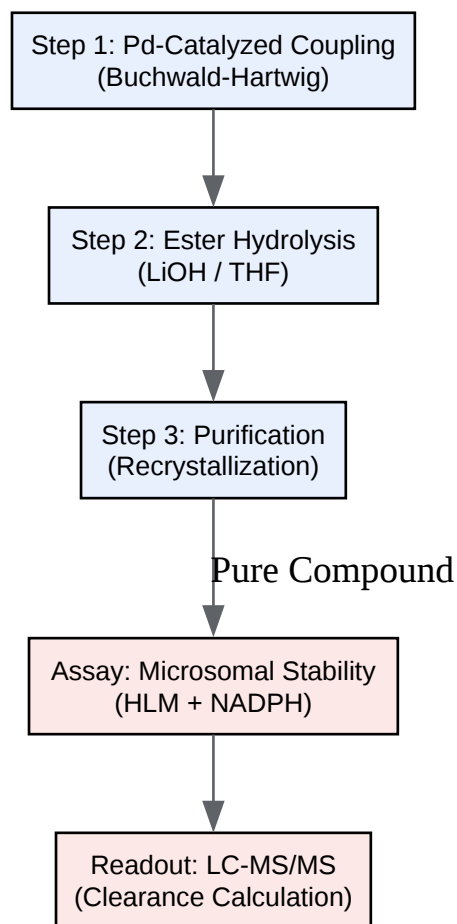
Rationale: To prove that 3,5-difluoro substitution enhances stability compared to the unsubstituted analog.

Workflow:

- Incubation: Incubate test compounds (1 μM) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
- Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
- Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance ().

- Expected Result: 3,5-Difluoro analog should show min, whereas unsubstituted phenylglycine typically shows min due to rapid para-hydroxylation.

Diagram 2: Synthesis & Assay Workflow



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Caption: Workflow for synthesizing the derivative and validating its metabolic stability profile.

Comparison with Market Alternatives

Feature	3,5-Difluoro Derivative	Diclofenac (Standard)	Lumiracoxib (COX-2 Selective)
Structure	3,5-F ₂ -Ph-NH-CH ₂ -COOH	2,6-Cl ₂ -Ph-NH-Ph-CH ₂ -COOH	2-F-6-Cl-Ph-NH-Ph-CH ₂ -COOH
Selectivity	Low COX affinity (Planar)	COX-1/2 Balanced	COX-2 Selective
Toxicity	Low (No quinone imine)	High (Hepatotoxic)	Moderate (Withdrawn in some markets)
Primary Use	Research Tool (GlyT1, ARI)	Pain/Inflammation	Pain/Inflammation
Solubility	Moderate (pKa ~4.0)	Low (pKa ~4.0)	Low

Key Insight: The 3,5-difluoro derivative is not a direct alternative for pain relief (NSAID) because it lacks the "ortho-twist" required for COX binding. Instead, it is a superior alternative for non-COX targets (like GlyT1 or Aldose Reductase) where a planar, metabolically stable aromatic system is required.

References

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Sources

- 1. [Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase \[frontiersin.org\]](#)
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